molecular formula C10H13BrFN B7937767 (3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine

(3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine

Cat. No.: B7937767
M. Wt: 246.12 g/mol
InChI Key: UDHSGJWCWJDDLX-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine is a tertiary amine featuring a benzyl core substituted with bromine (Br) at position 3 and fluorine (F) at position 4. The benzyl group is attached to an ethyl (-CH2CH3) and a methyl (-CH3) group via the nitrogen atom.

Key structural attributes include:

  • Molecular formula: Likely C10H12BrFN (based on analogs in and ).

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-9(11)6-10(12)5-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSGJWCWJDDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of a benzyl precursor, followed by amine alkylation. The synthetic route can be optimized based on the desired yield and purity of the final compound.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in vitro against various cancer cell lines. The following sections detail specific studies and findings related to its antiproliferative effects.

Antiproliferative Activity

Several studies have reported on the antiproliferative effects of halogenated benzyl derivatives, including those with bromine and fluorine substitutions. The compound's IC50 values against specific cell lines provide insight into its potency.

Cell Line IC50 (µM) Reference
U-93712.5
SK-MEL-115.0
HeLa9.22 ± 0.17

The data indicates that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting a promising avenue for further development as an anticancer agent.

The mechanism by which this compound exerts its effects may involve the inhibition of key cellular pathways associated with proliferation and survival. For instance, studies have shown that halogenated compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has revealed that the presence and position of halogen substituents significantly influence biological activity. For instance:

  • Bromine vs. Fluorine : Compounds with bromine generally exhibit higher potency compared to those with fluorine due to differences in electron-withdrawing effects.
  • Positioning : The position of substituents on the benzyl ring also plays a critical role; para-substituted derivatives often show enhanced activity compared to ortho or meta configurations.

Case Studies

  • In Vitro Studies : A study evaluating various halogenated benzyl derivatives found that those with a bromine atom at the 3-position exhibited superior antiproliferative activity against U-937 and SK-MEL-1 cell lines compared to their fluorinated counterparts .
  • In Vivo Studies : Preliminary in vivo studies utilizing chick chorioallantoic membrane assays have indicated that similar compounds can inhibit tumor angiogenesis, further supporting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

a) N-[(3-Bromo-5-methylphenyl)methyl]ethanamine ()
  • Structure : Features a methyl (-CH3) group at position 5 instead of fluorine.
  • Molecular weight : 228.13 g/mol.
  • Key differences : The methyl group is electron-donating, increasing ring electron density compared to the fluoro analog. This may alter metabolic stability and binding affinity in biological targets.
b) (3-Bromo-5-chloro-phenyl)-methyl-amine ()
  • Structure : Chlorine (Cl) replaces fluorine at position 5.
  • Molecular formula : C7H7BrClN.
  • Key differences : Chlorine’s larger atomic size and stronger electron-withdrawing effect compared to fluorine could enhance lipophilicity and influence pharmacokinetics .
c) (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride ()
  • Structure : A trifluoromethyl (-CF3) group replaces fluorine at position 5.

Aromatic Core Modifications

a) 4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester ()
  • Structure : The benzyl group is integrated into a piperazine ring system with a tert-butyl ester.
  • Molecular weight : 387.3 g/mol.
  • Key differences : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility and receptor interaction compared to the simpler ethyl-methyl-amine side chain .
b) 3-Bromo-5-fluoro-2-methoxypyridine ()
  • Structure : Pyridine ring replaces benzene, with methoxy (-OCH3) at position 2.
  • Key differences : The pyridine nitrogen introduces aromatic electron deficiency, altering reactivity. Methoxy groups can participate in hydrogen bonding, influencing solubility .

Amine Side-Chain Modifications

a) (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine ()
  • Structure : A methoxy-containing branched alkyl chain replaces ethyl-methyl groups.
  • Key differences : The methoxy group increases polarity and may reduce membrane permeability compared to the ethyl-methyl configuration .
b) 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine ()
  • Structure : Triazole ring replaces the benzylamine core.
  • Key differences : The triazole’s planar structure and hydrogen-bonding capacity make it a common pharmacophore in drug design, offering distinct electronic properties compared to benzylamines .

Implications for Research and Development

  • Halogen Effects : Fluorine’s small size and high electronegativity balance metabolic stability and target binding, whereas bulkier halogens (Cl, CF3) may prioritize lipophilicity .
  • Aromatic System : Benzylamines offer tunable electronic properties, while heterocycles (e.g., pyridine, triazole) introduce distinct binding motifs .
  • Side-Chain Optimization : Ethyl-methyl groups provide steric bulk without excessive polarity, whereas methoxy or branched chains modulate solubility .

Preparation Methods

Reaction Scheme

3-Bromo-5-fluorobenzaldehyde+EthylmethylamineReducing Agent(3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine\text{3-Bromo-5-fluorobenzaldehyde} + \text{Ethylmethylamine} \xrightarrow{\text{Reducing Agent}} \text{this compound}

Procedure

  • Aldehyde Synthesis :

    • 3-Bromo-5-fluorobenzaldehyde is synthesized via bromofluorination of 4-fluorobenzaldehyde using NaBr, HCl, and NaOCl under ultrasonication (40–60 kHz) at 0–5°C.

    • Yield : 90–92% after vacuum distillation and crystallization.

  • Reductive Amination :

    • The aldehyde (1.0 mol) is dissolved in methanol (200 mL) and reacted with ethylmethylamine (1.2 mol) under stirring.

    • Sodium triacetoxyborohydride (STAB, 1.5 mol) is added portionwise at 0°C, followed by stirring at room temperature for 12 h.

    • Workup : The mixture is neutralized with NaOH, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

    • Yield : 68–75%.

Key Data

ParameterValueSource
Aldehyde Purity99.2% (HPLC)
Reaction Time12 h
Isolated Yield68–75%

Nucleophilic Substitution of 3-Bromo-5-fluorobenzyl Halides

Reaction Scheme

3-Bromo-5-fluorobenzyl Bromide+EthylmethylamineThis compound+HBr\text{3-Bromo-5-fluorobenzyl Bromide} + \text{Ethylmethylamine} \rightarrow \text{this compound} + \text{HBr}

Procedure

  • Benzyl Bromide Synthesis :

    • 3-Bromo-5-fluorobenzyl alcohol (1.0 mol) is treated with PBr₃ (1.2 mol) in dry dichloromethane at 0°C for 2 h.

    • Yield : 85–90% after distillation.

  • Alkylation :

    • The benzyl bromide (1.0 mol) is reacted with ethylmethylamine (2.5 mol) in THF at 60°C for 24 h in the presence of K₂CO₃ (3.0 mol).

    • Workup : The mixture is filtered, concentrated, and purified via vacuum distillation.

    • Yield : 55–60%.

Key Data

ParameterValueSource
Benzyl Bromide Purity≥98% (GC)
Reaction Temperature60°C
Isolated Yield55–60%

Catalytic Hydrogenation of Nitriles

Reaction Scheme

3-Bromo-5-fluorobenzyl Nitrile+EthylmethylamineH2/CatalystThis compound\text{3-Bromo-5-fluorobenzyl Nitrile} + \text{Ethylmethylamine} \xrightarrow{\text{H}_2/\text{Catalyst}} \text{this compound}

Procedure

  • Nitrile Synthesis :

    • 3-Bromo-5-fluorobenzyl chloride (1.0 mol) is reacted with NaCN (1.5 mol) in DMF at 80°C for 6 h.

    • Yield : 70–75%.

  • Hydrogenation :

    • The nitrile (1.0 mol) and ethylmethylamine (1.5 mol) are dissolved in ethanol and hydrogenated under 50 psi H₂ using Raney Ni (10 wt%) at 80°C for 12 h.

    • Workup : Filtration and distillation yield the product.

    • Yield : 50–55%.

Key Data

ParameterValueSource
Catalyst Loading10 wt% Raney Ni
Hydrogen Pressure50 psi
Isolated Yield50–55%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive AminationHigh selectivity, mild conditionsRequires stable aldehyde precursor68–75%
Nucleophilic SubstitutionScalable, simple reagentsLow yields due to competing elimination55–60%
Catalytic HydrogenationOne-pot synthesisHigh-pressure equipment needed50–55%

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, THF) improve reaction rates in substitution reactions.

  • Methanol/water mixtures enhance reductive amination efficiency by stabilizing intermediates.

Catalysts

  • STAB : Superior to NaBH₄ for sterically hindered amines.

  • Palladium on carbon : Alternative for nitrile hydrogenation but requires higher pressures .

Q & A

Q. Table 1: Comparative SAR of Halogenated Benzylamines

CompoundSubstituentsBiological Activity (IC₅₀, μM)Source
(3-Br-5-F-benzyl)-Et-Me-NH₂Br (3), F (5)12.3 (Antimicrobial)
(3-Br-4-Me-benzyl)-Et-Me-NH₂Br (3), Me (4)28.9 (Cytotoxic)
(5-F-2-Cl-benzyl)-Et-Me-NH₂F (5), Cl (2)45.6 (Enzyme Inhibitor)

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify ethyl/methyl protons (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.5 ppm for N-CH₂). Aromatic protons (δ 6.5–7.5 ppm) show splitting patterns indicative of Br/F substitution .
    • ¹³C NMR : Confirm quaternary carbons (C-Br at ~115 ppm, C-F at ~160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: calculated for C₁₀H₁₂BrFN⁺ = 260.01) .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹) .

Advanced: What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

Answer:
Metabolic instability often arises from N-dealkylation or aromatic hydroxylation. Mitigation approaches:

Structural Modification :

  • Replace ethyl/methyl groups with bulkier substituents (e.g., cyclopropyl) to hinder enzymatic cleavage .
  • Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .

In Vitro Assays :

  • Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS.
  • Apply CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Basic: How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:

  • Bromine : Acts as a leaving group in SNAr reactions due to its moderate electronegativity and polarizability. Enables substitutions at the 3-position under basic conditions (e.g., KOH/EtOH) .
  • Fluorine : Electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta/para positions. Enhances stability against oxidation .
    Example : Suzuki coupling with bromine yields biaryl derivatives, while fluorine stabilizes intermediates in Pd-catalyzed reactions .

Advanced: What challenges arise in enantioselective synthesis of chiral derivatives, and how can they be addressed?

Answer:
Challenges :

  • Low enantiomeric excess (ee) due to planar amine geometry.
  • Racemization during purification.
    Solutions :
  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .
  • Optimize reaction temperature (<0°C) and solvent polarity (e.g., THF) to minimize racemization .
  • Analyze ee via chiral HPLC (e.g., Chiralpak AD-H column) .

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